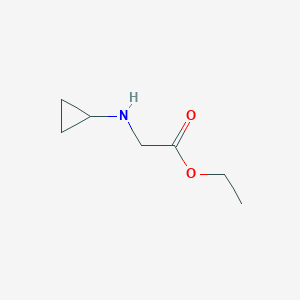







|
REACTION_CXSMILES
|
[CH:1]1([NH:4][CH2:5][C:6]([O:8]CC)=[O:7])[CH2:3][CH2:2]1.[ClH:11]>O>[ClH:11].[CH:1]1([NH:4][CH2:5][C:6]([OH:8])=[O:7])[CH2:3][CH2:2]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)NCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid which
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from methanol/ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(CC1)NCC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |